BenchChemオンラインストアへようこそ!

Dalosirvat

Wnt activation Androgenetic alopecia Reporter assay

Dalosirvat (SM04554) is the definitive tool for targeted Wnt/β‑catenin pathway activation in androgenetic alopecia (AGA) research. With a clean EC₅₀ of 28–29 nM and a topical Phase 2/3 profile, it offers unparalleled mechanistic clarity versus indirect agonists or anti‑androgens. Procure this patent‑protected compound (WO2012024404A1) to validate Wnt‑driven hair cycle dynamics, benchmark novel topical formulations, or screen synergistic combinations with minoxidil/finasteride in preclinical models. Standard R&D quantities available; contact us for bulk custom synthesis.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 1360540-81-3
Cat. No. B610879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalosirvat
CAS1360540-81-3
SynonymsSM-04554;  SM 04554;  SM04554
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H16O4/c19-15(13-4-2-1-3-5-13)7-8-16(20)14-6-9-17-18(12-14)22-11-10-21-17/h1-6,9,12H,7-8,10-11H2
InChIKeyAOCDRSSVFUCURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dalosirvat (SM04554) Wnt Activator for Androgenetic Alopecia Research


Dalosirvat (SM04554, Wnt pathway activator 1, CAS 1360540-81-3) is a small-molecule Wnt activator under investigation for the topical treatment of androgenetic alopecia (AGA) [1]. It is a synthetic organic compound identified as compound 1 in patent WO2012024404A1 [2]. The compound is characterized by its potent activation of Wnt/β-catenin signaling, with an EC50 of 28-29 nM in cell-based reporter assays [3]. Dalosirvat has advanced to Phase 2/3 clinical trials for AGA [4]. Its mechanism is distinct from FDA-approved AGA treatments, which primarily act as vasodilators or 5α-reductase inhibitors.

Why Dalosirvat Cannot Be Simply Substituted with Other Wnt Modulators or Standard AGA Therapies


Dalosirvat's clinical positioning and biological profile preclude simple substitution. First, its defined mechanism as a direct Wnt/β-catenin pathway activator is fundamentally distinct from minoxidil's multi-modal (vasodilator, anti-inflammatory, Wnt inducer) and finasteride's anti-androgenic (5α-reductase inhibition) actions [1][2]. Second, within the class of Wnt modulators, Dalosirvat is a specific activator, contrasting with inhibitors like SM04690 (EC50 19.5 nM) . Third, Dalosirvat is a topical formulation in Phase 2/3 trials, whereas many other Wnt modulators are oral or parenteral [3]. Fourth, its pharmacokinetic and safety profile is specifically characterized for scalp application. Finally, its chemical identity as compound 1 from patent WO2012024404A1 ensures a unique molecular structure and associated intellectual property, not generalizable to other Wnt activators [4].

Quantitative Differentiation: Dalosirvat vs. Key Comparators in Wnt Activation and Clinical Development


Direct Wnt Activation Potency vs. FDA-Approved Standard-of-Care Minoxidil

Dalosirvat exhibits direct, potent activation of Wnt/β-catenin signaling with an EC50 of 28-29 nM in a cell-based luciferase reporter assay [1]. In contrast, minoxidil, a standard-of-care topical therapy for AGA, has been shown to activate the Wnt/β-catenin pathway only indirectly and with far lower potency, requiring high concentrations (typically >100 µM) to induce a modest effect [2][3]. No direct, quantitative head-to-head comparison of Dalosirvat and minoxidil in the same assay has been published. The quantitative comparison presented here is based on cross-study analysis of the respective compound's activity in standardized Wnt reporter assays.

Wnt activation Androgenetic alopecia Reporter assay

Distinct Mechanism of Action vs. 5α-Reductase Inhibitor Finasteride

Dalosirvat is a direct Wnt/β-catenin pathway activator, as evidenced by its potent activity in Wnt-responsive reporter assays [1]. Finasteride, a standard-of-care oral AGA therapy, is a competitive inhibitor of type II 5α-reductase (IC50 4.2 nM) and does not directly activate Wnt signaling [2]. The two compounds operate through orthogonal biological mechanisms. No direct comparative data exist as they target distinct pathways.

Wnt activation Androgenetic alopecia Mechanism of action

Wnt Activation vs. Wnt Inhibition: Differentiation from SM04690 (Adavivint)

Dalosirvat is a potent Wnt activator (EC50 28-29 nM) [1]. In contrast, SM04690 (Adavivint) is a potent and specific inhibitor of canonical Wnt signaling, with an EC50 of 19.5 nM for inhibiting TCF/LEF reporter activity . Both compounds were developed by Samumed/Biosplice, but they exert opposite effects on the Wnt pathway. Direct comparison in the same assay is not available, but their opposite functional profiles are unequivocal.

Wnt modulation Wnt activator Wnt inhibitor comparator

Optimal Research and Preclinical Applications for Dalosirvat Based on Differentiated Evidence


Investigating Direct Wnt/β-catenin Activation in Hair Follicle Stem Cells

Dalosirvat's defined and potent Wnt activation profile (EC50 28-29 nM) [1] makes it the preferred tool compound for studying canonical Wnt signaling in hair follicle stem cells. Unlike minoxidil, which activates Wnt indirectly and weakly, Dalosirvat provides a clean, specific signal for dissecting downstream gene expression changes (e.g., β-catenin, Axin2, Lef1) and their impact on hair cycle dynamics.

Preclinical Development of Topical Wnt-Activating Formulations for Alopecia

As a small molecule with a topical route of administration in Phase 2/3 trials for androgenetic alopecia [2], Dalosirvat serves as a key reference compound for developing novel topical formulations targeting the Wnt pathway. Its established pharmacokinetic and safety profile from clinical studies provides a validated benchmark for comparing new chemical entities in preclinical models of hair growth.

Mechanistic Studies Contrasting Wnt Activation vs. Inhibition in Tissue Regeneration

The functional opposition between Dalosirvat (Wnt activator) and SM04690 (Wnt inhibitor) enables powerful paired studies in tissue regeneration research. Researchers can use Dalosirvat to induce Wnt signaling and SM04690 to block it, allowing for precise control of pathway activity in ex vivo human scalp skin models or in vivo murine hair follicle cycling assays.

Combination Therapy Screening in Alopecia Models

Given Dalosirvat's distinct mechanism of action (Wnt activation) compared to minoxidil (vasodilator/Wnt inducer) and finasteride (5α-reductase inhibitor) [3], it is an ideal component for screening additive or synergistic combinations in preclinical models of alopecia. Its non-hormonal profile makes it a promising candidate for combination with anti-androgens to address multiple pathogenic pathways simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalosirvat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.